molecular formula C22H47N2O5P B13762949 2-Heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazolium dihydrogen phosphate CAS No. 68134-14-5

2-Heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazolium dihydrogen phosphate

Cat. No.: B13762949
CAS No.: 68134-14-5
M. Wt: 450.6 g/mol
InChI Key: HMRPOFXYUBTFNV-UHFFFAOYSA-N
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Description

2-Heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazolium dihydrogen phosphate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a long heptadecyl chain, a hydroxyethyl group, and an imidazolium ring. Its molecular formula is C22H47N2O5P, and it has a molecular weight of 450.593 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazolium dihydrogen phosphate typically involves the reaction of heptadecylamine with glycidol to form the intermediate 2-heptadecyl-1-(2-hydroxyethyl)imidazolidine. This intermediate is then reacted with phosphoric acid to yield the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazolium dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives such as aldehydes and carboxylic acids, reduced imidazolidine compounds, and substituted imidazolium salts .

Scientific Research Applications

2-Heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazolium dihydrogen phosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazolium dihydrogen phosphate involves its interaction with cell membranes and proteins. The long heptadecyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The hydroxyethyl group can form hydrogen bonds with proteins, affecting their structure and function. These interactions make it effective as an antimicrobial agent and in drug delivery applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazolium dihydrogen phosphate is unique due to its specific combination of functional groups, which confer distinct physicochemical properties. Its amphiphilic nature and ability to interact with both hydrophobic and hydrophilic environments make it versatile for various applications .

Properties

CAS No.

68134-14-5

Molecular Formula

C22H47N2O5P

Molecular Weight

450.6 g/mol

IUPAC Name

dihydrogen phosphate;2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethanol

InChI

InChI=1S/C22H44N2O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;1-5(2,3)4/h25H,2-21H2,1H3;(H3,1,2,3,4)

InChI Key

HMRPOFXYUBTFNV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=[N+](CCN1)CCO.OP(=O)(O)[O-]

Related CAS

68134-14-5

Origin of Product

United States

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